molecular formula C23H31N5O3 B1192902 iNOS-IN-D27

iNOS-IN-D27

Cat. No.: B1192902
M. Wt: 425.533
InChI Key: BPNDMTSGBREEKR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iNOS-IN-D27 (referred to as D27) is a novel isoindoline-1,3-dione derivative designed as a selective inhibitor of inducible nitric oxide synthase (iNOS). Its primary mechanism involves disrupting the dimerization of iNOS, a critical step for enzymatic activity, thereby suppressing the production of nitric oxide (NO), a key mediator of inflammation. Preclinical studies demonstrate that D27 exhibits potent in vitro activity with an IC50 of 1.12 μM against iNOS and robust in vivo efficacy in a rat adjuvant-induced arthritis model .

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.533

IUPAC Name

(E)-N-Isopropyl-1-methyl-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C23H31N5O3/c1-8-9-16-20-21(28(4)27-16)23(24-14(2)3)26-19(25-20)11-10-15-12-17(29-5)22(31-7)18(13-15)30-6/h10-14H,8-9H2,1-7H3,(H,24,25,26)/b11-10+

InChI Key

BPNDMTSGBREEKR-ZHACJKMWSA-N

SMILES

COC1=C(OC)C(OC)=CC(/C=C/C2=NC(NC(C)C)=C(N(C)N=C3CCC)C3=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

iNOS-IN-D27

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Structural Analogues

D27 belongs to the isoindoline-1,3-dione class, with structural derivatives synthesized to optimize activity. For example:

  • Compound 15 : 5-(1,3-Dioxoisoindolin-2-yl)-2-methylbenzoic acid.
  • Compound 19 : 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione.

These derivatives share the isoindoline core but vary in substituents (e.g., methyl, bromo, or thiadiazole groups), which may influence binding affinity or solubility.

Functional Analogues
  • TP-69 and TP-72 (Triterpenoids): Synthetic oleanane derivatives (e.g., 3,12-dioxoolean-1-en-28-oic acid) inhibit iNOS and COX-2 by suppressing mRNA expression and NF-κB activation. Unlike D27, they exhibit dual anti-inflammatory activity but lack dimerization-specific targeting.
Compound Class IC50 (iNOS) Mechanism Selectivity In Vivo Model
iNOS-IN-D27 Isoindoline 1.12 μM Inhibits dimerization iNOS-specific Rat arthritis
TP-69 Triterpenoid N/A Reduces iNOS/COX-2 mRNA Broad (iNOS/COX-2) Mouse macrophages
TP-72 Triterpenoid N/A Suppresses NF-κB Broad (iNOS/COX-2) Mouse macrophages

Mechanistic Divergences

  • D27: Targets iNOS dimerization, a post-translational modification step, without affecting mRNA levels or other inflammatory pathways (e.g., COX-2) .

Pharmacological Advantages of D27

  • Specificity: D27’s dimerization inhibition avoids interference with other NOS isoforms or COX-2, which may mitigate side effects like cardiovascular toxicity (associated with eNOS inhibition) or gastrointestinal damage (linked to COX-2 inhibition).
  • Potency: With a sub-micromolar IC50, D27 outperforms many early-generation iNOS inhibitors (e.g., aminoguanidine, IC50 ~10 μM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iNOS-IN-D27
Reactant of Route 2
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